molecular formula C9H10N2O2S B13361724 2-(3-Nitrophenyl)thiazolidine CAS No. 75808-93-4

2-(3-Nitrophenyl)thiazolidine

Cat. No.: B13361724
CAS No.: 75808-93-4
M. Wt: 210.26 g/mol
InChI Key: NIWRAQIFCGUNIT-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)thiazolidine is a heterocyclic organic compound featuring a thiazolidine ring attached to a 3-nitrophenyl group Thiazolidine rings are known for their biological activity and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)thiazolidine typically involves the reaction of 3-nitrobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound can be achieved through batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-(3-Aminophenyl)thiazolidine.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)thiazolidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of 2-(3-Nitrophenyl)thiazolidine is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. Additionally, the thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

    Thiazolidine: The parent compound without the nitrophenyl group.

    2-(4-Nitrophenyl)thiazolidine: A similar compound with the nitro group in the para position.

    2-(3-Aminophenyl)thiazolidine: The reduced form of 2-(3-Nitrophenyl)thiazolidine.

Uniqueness: this compound is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential biological activity. The position of the nitro group (meta) also influences its chemical behavior and interactions with biological targets.

Properties

CAS No.

75808-93-4

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-(3-nitrophenyl)-1,3-thiazolidine

InChI

InChI=1S/C9H10N2O2S/c12-11(13)8-3-1-2-7(6-8)9-10-4-5-14-9/h1-3,6,9-10H,4-5H2

InChI Key

NIWRAQIFCGUNIT-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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